molecular formula C8H17NO B8187177 (1S,3R)-3-Methoxy-3-methyl-cyclohexylamine

(1S,3R)-3-Methoxy-3-methyl-cyclohexylamine

Cat. No.: B8187177
M. Wt: 143.23 g/mol
InChI Key: QHMVQXHECJWOIF-SFYZADRCSA-N
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Description

(1S,3R)-3-Methoxy-3-methyl-cyclohexylamine is a chiral amine compound with a cyclohexane ring substituted with a methoxy group and a methyl group The stereochemistry of the compound is defined by the (1S,3R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methoxy-3-methyl-cyclohexylamine can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor. For example, the reduction of (1S,3R)-3-methoxy-3-methyl-cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride can yield the desired amine. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydrogenation of the corresponding nitrile or imine intermediates. The reaction conditions, including pressure, temperature, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methoxy-3-methyl-cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexylamine derivatives.

Scientific Research Applications

(1S,3R)-3-Methoxy-3-methyl-cyclohexylamine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Methoxy-3-methyl-cyclohexylamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-Methoxy-3-methyl-cyclohexylamine: A diastereomer with different spatial arrangement, leading to distinct chemical and biological properties.

    (1R,3R)-3-Methoxy-3-methyl-cyclohexylamine: Another diastereomer with unique stereochemical characteristics.

    (1R,3S)-3-Methoxy-3-methyl-cyclohexylamine:

Uniqueness

(1S,3R)-3-Methoxy-3-methyl-cyclohexylamine is unique due to its specific (1S,3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(1R,3S)-3-methoxy-3-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(10-2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMVQXHECJWOIF-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H](C1)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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